(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound featuring a difluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an azetidine ring substituted with a pyridin-3-yloxy group
Mechanism of Action
Mode of Action
It is known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been developed . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function .
Biochemical Pathways
It is known that difluoromethylation can affect a wide range of biochemical processes . The downstream effects of these changes would depend on the specific pathways and targets involved .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness .
Result of Action
Given its potential for difluoromethylation, it could potentially lead to significant changes in the function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the difluoromethylsulfonyl phenyl precursorVarious methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions, can be employed to achieve this transformation .
The next step involves the formation of the azetidine ring, which can be accomplished through cyclization reactions. The azetidine ring is then functionalized with a pyridin-3-yloxy group through nucleophilic substitution reactions. The final step involves the coupling of the difluoromethylsulfonyl phenyl precursor with the functionalized azetidine ring under appropriate reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
(2-((Trifluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2-((Methylsulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Similar structure but with a methylsulfonyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethylsulfonyl group in (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone imparts unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to molecular targets. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4S/c17-16(18)25(22,23)14-6-2-1-5-13(14)15(21)20-9-12(10-20)24-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRSRYEALBANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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